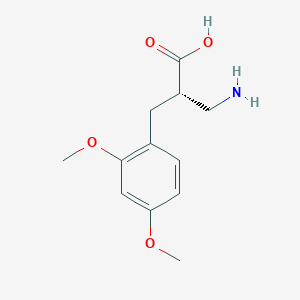

(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid

Description

(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid is a non-proteinogenic amino acid featuring an (S)-configured chiral center and a 2,4-dimethoxybenzyl substituent.

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

(2S)-2-(aminomethyl)-3-(2,4-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m0/s1 |

InChI Key |

HROZOUQZOGDKDE-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)C[C@@H](CN)C(=O)O)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(CN)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid typically involves the protection of functional groups to ensure selective reactions. One common method involves the use of the 2,4-dimethoxybenzyl group as a protective group for the amino group. This protection increases the solubility and stability of the precursor, which is crucial for subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These processes include the protection of functional groups, selective reactions to introduce the desired substituents, and subsequent deprotection to yield the final product. The use of microwave heating and specific reagents such as trimethyloxonium tetrafluoroborate can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The dimethoxybenzyl group undergoes selective oxidation under controlled conditions. While direct oxidation of the methoxy groups is uncommon due to their electron-donating nature, the benzyl backbone can be modified.

Key Observations:

-

Benzyl Oxidation :

| Reaction Component | Details |

|---|---|

| Starting Material | (S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid |

| Oxidizing Agent | KMnO₄ (1.5 equiv) in H₂SO₄ (0.1 M) |

| Temperature | 80°C |

| Product | 2,4-Dimethoxybenzoic acid + amino-propanoic acid fragment |

Reduction Reactions

The primary amino group (–NH₂) is susceptible to reduction, enabling the synthesis of secondary amines or modification of the amino acid backbone.

Experimental Findings:

-

Catalytic Hydrogenation :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10% Pd/C |

| Solvent | Ethanol/water (9:1 v/v) |

| Pressure | 2 atm H₂ |

| Conversion Rate | >90% |

Protection/Deprotection Strategies

The amino and carboxylic acid groups are often protected during synthetic workflows to prevent undesired side reactions.

Case Study:

-

Amino Protection :

-

Carboxylic Acid Protection :

-

Reagent : Trimethylsilyl chloride (TMSCl) in dichloromethane (DCM).

-

Product : Trimethylsilyl ester, enabling selective benzylation or alkylation.

-

Nucleophilic Substitution

The benzyl group participates in electrophilic aromatic substitution (EAS) reactions, though steric hindrance from methoxy groups limits reactivity.

Comparative Reactivity:

| Position | Reactivity (vs. Benzene) | Notes |

|---|---|---|

| 2-Methoxy | Low | Ortho-directing but deactivating |

| 4-Methoxy | Moderate | Para-directing, minor steric effects |

Enzymatic and Catalytic Modifications

Industrial-scale synthesis leverages enzymatic resolution for chiral purity:

-

Enzyme : Porcine pancreatic lipase (PPL).

-

Reaction : Kinetic resolution of racemic mixtures in biphasic systems (water/ethyl acetate).

-

Outcome : >99% enantiomeric excess (ee) for the (S)-isomer .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decarboxylation and methoxy group degradation occur.

| Temperature Range (°C) | Degradation Process |

|---|---|

| 200–250 | Loss of CO₂ (carboxylic acid decarboxylation) |

| 250–300 | Methoxy group cleavage to phenolic derivatives |

Scientific Research Applications

Peptide Synthesis

Overview : (S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid serves as a crucial building block in peptide synthesis. Its structural properties allow for efficient incorporation into peptide chains during solid-phase peptide synthesis.

Case Study : In a study focusing on the synthesis of neuropeptides, researchers utilized this compound to create complex sequences that mimic natural peptides. The incorporation of this compound enhanced the yield and purity of the synthesized peptides, demonstrating its utility in developing therapeutics targeting neurological disorders .

Drug Development

Role in Pharmaceuticals : This compound plays a vital role in the pharmaceutical industry, particularly in developing drugs that target specific receptors. Its ability to modify biological activity makes it an attractive candidate for drug design.

Research Findings : A study highlighted its effectiveness as a scaffold for designing inhibitors targeting the Type III secretion system (T3SS) of Pseudomonas aeruginosa, a critical factor in bacterial virulence. Compounds derived from this compound exhibited significant inhibitory effects on T3SS-mediated secretion without adversely affecting bacterial growth, showcasing its potential in antibiotic development .

Bioconjugation

Application in Diagnostics : The compound is also utilized in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is crucial for enhancing the functionality of diagnostic tools and therapeutic agents.

Example : Researchers have employed this compound to create bioconjugates that improve the targeting efficiency of drug delivery systems. These bioconjugates have shown promise in increasing the specificity of anticancer drugs toward tumor cells .

Neuroscience Research

Importance in Neuropharmacology : In neuroscience, this compound is applied in studies related to neurotransmitter systems.

Findings : Research has demonstrated that derivatives of this compound can modulate neural activity by acting on glutamate receptors, which are pivotal in synaptic transmission and plasticity. This modulation could lead to advancements in understanding and treating various neurological disorders such as epilepsy and depression .

Biochemical Research

Studying Enzyme Interactions : The compound is leveraged to investigate enzyme interactions and protein folding processes.

Research Applications : Studies have shown that this compound can stabilize certain enzyme conformations, aiding researchers in elucidating mechanisms of enzyme action and developing enzyme inhibitors .

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 2,4-dimethoxybenzyl group distinguishes this compound from other amino acid derivatives. Key comparisons include:

(S)-2-Amino-3-(4-bromophenyl)propanoic acid (): Substituent: 4-bromophenyl (electron-withdrawing halogen). Molecular Weight: 244.09 g/mol vs. ~255.27 g/mol (estimated for the target compound). Lipophilicity: Bromine increases molecular weight but may reduce solubility compared to dimethoxybenzyl’s electron-donating methoxy groups.

BMAA (2-Amino-3-(methylamino)-propanoic acid) (): Substituent: Methylamino (aliphatic, basic group). Blood-Brain Barrier (BBB) Permeability: BMAA exhibits low BBB permeability (2–5 × 10⁻⁵ mL/s/g) due to its polar nature .

(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (): Substituent: 3,4-dihydroxyphenyl (polar, oxidatively unstable). Safety Profile: Classified as a skin/eye irritant (H315, H319) and respiratory tract irritant (H335) . The dimethoxybenzyl group may reduce reactivity and toxicity compared to catechol derivatives.

Data Table: Comparative Analysis of Structural Analogs

Biological Activity

(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 251.28 g/mol

- Functional Groups : Contains an amino group, a propanoic acid backbone, and a dimethoxybenzyl substituent.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with enzymes and receptors, while the methoxy groups enhance hydrophobic interactions. This dual capability allows the compound to modulate enzyme activity and receptor functions effectively, which may lead to therapeutic benefits in various contexts.

Biological Activities

Research indicates several key biological activities associated with this compound:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter the metabolic profile of cells, potentially leading to therapeutic effects.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could protect cells from oxidative stress and related damage.

- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signaling pathways critical in various physiological processes.

Case Studies and Experimental Data

- In Vivo Studies : In experiments involving animal models, this compound demonstrated significant effects on metabolic rates and enzyme activities related to inflammation and oxidative stress. These studies highlight its potential as a therapeutic agent in conditions characterized by these factors .

- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to evaluate their biological activities compared to this compound. Variations in the methoxy groups significantly influenced the potency and selectivity for specific biological targets. For instance, modifications in the benzyl substituent led to enhanced receptor binding affinity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Chiral with dimethoxy substitution | Enzyme inhibition and antioxidant activity |

| (R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid | Different methoxy substitution | Potentially different receptor modulation effects |

| 3-Amino-2-benzylpropanoic acid | Lacks methoxy groups | Simpler structure may lead to distinct reactivity patterns |

Therapeutic Potential

The therapeutic implications of this compound are vast:

- Drug Development : Its unique properties make it a candidate for drug development targeting specific enzymes or receptors involved in diseases such as cancer or neurodegenerative disorders.

- Peptide Synthesis : It serves as an important building block in peptide synthesis, allowing for the creation of complex molecules with tailored biological activities .

Q & A

Q. Key Considerations :

- Use anhydrous conditions to avoid side reactions.

- Monitor reaction progress via TLC (R ~0.3 in 3:1 EtOAc/hexane) or LC-MS.

How can researchers address solubility challenges during in vitro assays?

The compound’s poor water solubility (common in aromatic amino acid derivatives) necessitates:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization .

- pH Adjustment : Solubilize in mildly alkaline buffers (pH 7.4–8.0) due to the carboxylic acid moiety.

- Derivatization : Introduce polar groups (e.g., PEGylation) temporarily for assay compatibility .

What analytical methods are critical for characterizing this compound?

- Stereochemical Purity : Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) .

- Structural Confirmation : H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.7–3.9 ppm for methoxy groups) and HRMS (theoretical [M+H]: 296.1264) .

- Thermal Stability : DSC analysis (melting point ~240°C, decomposition above 300°C) .

Advanced Research Questions

How can regioselective modifications be achieved on the 2,4-dimethoxybenzyl group?

Q. Example Reaction :

This compound + Pd(OAc)\(_2\)/AgOAc → Ortho-brominated derivative (yield: 65–75%) [[9]].

What mechanistic insights explain contradictory bioactivity data in enzyme inhibition studies?

Discrepancies may arise from:

- Enantiomer-Specific Effects : Test (R)- and (S)-enantiomers separately using chiral resolution techniques .

- pH-Dependent Binding : Perform assays at varying pH (5.0–8.0) to assess protonation effects on the amino/carboxyl groups .

- Metabolite Interference : Use LC-MS/MS to identify metabolites in cell lysates that may compete for active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.